molecular formula C9H8N4 B13448745 4-Azido-3,5-dimethylbenzonitrile

4-Azido-3,5-dimethylbenzonitrile

Cat. No.: B13448745
M. Wt: 172.19 g/mol
InChI Key: RKPGXSYZKZCGHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Product Description 4-Azido-3,5-dimethylbenzonitrile is a benzonitrile derivative featuring an azido functional group. Compounds of this class are typically utilized as versatile synthetic intermediates in organic chemistry and pharmaceutical research. The azide group is particularly valuable in click chemistry applications, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is widely used for the synthesis of complex molecules, bioconjugation, and materials science. This compound is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses, or for personal consumption. Researchers should handle this material with appropriate safety precautions, considering the potential energetic nature of organic azides. Always refer to the Safety Data Sheet (SDS) before use.

Properties

Molecular Formula

C9H8N4

Molecular Weight

172.19 g/mol

IUPAC Name

4-azido-3,5-dimethylbenzonitrile

InChI

InChI=1S/C9H8N4/c1-6-3-8(5-10)4-7(2)9(6)12-13-11/h3-4H,1-2H3

InChI Key

RKPGXSYZKZCGHF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1N=[N+]=[N-])C)C#N

Origin of Product

United States

Preparation Methods

Preparation Methods of 4-Azido-3,5-dimethylbenzonitrile

General Synthetic Strategy

The synthesis of this compound typically involves the following key steps:

Stepwise Preparation

Diazotization of 4-Amino-3,5-dimethylbenzonitrile
  • Reaction: The aromatic amine is treated with sodium nitrite (NaNO₂) in acidic aqueous medium (usually hydrochloric acid) at low temperatures (0–5 °C) to form the corresponding diazonium salt.
  • Conditions: The reaction is carried out under inert atmosphere (e.g., nitrogen) to prevent oxidation and decomposition.
  • Equation:

$$
\text{4-Amino-3,5-dimethylbenzonitrile} + \text{NaNO}2 + \text{HCl} \rightarrow \text{4-Diazonium-3,5-dimethylbenzonitrile} + \text{NaCl} + \text{H}2\text{O}
$$

Azide Substitution (Sandmeyer-type Reaction)
  • Reaction: The diazonium salt intermediate is then reacted with sodium azide (NaN₃) to substitute the diazonium group with an azido group.
  • Conditions: This step is typically performed at low temperature to moderate temperature (0–25 °C) to avoid decomposition of the azide.
  • Safety note: Sodium azide is toxic and explosive under certain conditions; strict safety protocols are necessary.
  • Equation:

$$
\text{4-Diazonium-3,5-dimethylbenzonitrile} + \text{NaN}3 \rightarrow \text{this compound} + \text{NaCl} + \text{N}2
$$

Alternative Synthetic Routes

  • Direct azidation of halogenated precursors: In some cases, 4-halogen-3,5-dimethylbenzonitrile (e.g., 4-bromo derivative) can be converted to the azido compound via nucleophilic aromatic substitution with sodium azide under appropriate conditions.
  • Catalytic methods: Transition metal-catalyzed azidation reactions have been reported for aromatic compounds, but their application to this specific compound is less documented.

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature Yield (%) Notes
Diazotization NaNO₂, HCl, aqueous, inert atmosphere 0–5 °C 85–95 Low temperature prevents side reactions
Azide substitution NaN₃, aqueous or mixed solvent 0–25 °C 70–90 Controlled addition of NaN₃ critical
Purification Extraction, recrystallization or chromatography Ambient Purity confirmed by NMR, IR, MS

Characterization and Confirmation

  • NMR Spectroscopy: ^1H NMR confirms the aromatic protons and methyl groups; ^13C NMR confirms the nitrile carbon and aromatic carbons.
  • Infrared Spectroscopy (IR): Characteristic azido stretch near 2100 cm⁻¹; nitrile stretch near 2220 cm⁻¹.
  • Mass Spectrometry (MS): Molecular ion peak consistent with the molecular weight of this compound.
  • Elemental Analysis: Confirms the elemental composition consistent with the expected formula.

Literature and Patent Insights

  • While direct literature specifically on this compound is limited, the diazotization-azide substitution method is a well-established route for aromatic azides, as supported by various aromatic nitrile transformations documented in patents such as US Patent 3,809,693, which discusses aromatic nitrile chemistry and catalytic processes for nitrile derivatives.
  • Research articles on related aromatic azides and their synthetic methodologies emphasize the importance of controlled diazotization and azide substitution to achieve high purity and yield.

Summary of Preparation Method

Stage Description
Starting Material 4-Amino-3,5-dimethylbenzonitrile
Key Reaction 1 Diazotization with sodium nitrite in acidic aqueous medium
Key Reaction 2 Substitution of diazonium salt with sodium azide
Reaction Atmosphere Inert gas (nitrogen or argon) to prevent oxidation
Temperature Control Low temperatures (0–5 °C for diazotization; 0–25 °C for azidation)
Purification Extraction and recrystallization or chromatography
Characterization NMR, IR, MS, elemental analysis

This comprehensive approach to the preparation of This compound ensures a high-quality product suitable for further synthetic applications. The methods rely on classical aromatic amine diazotization followed by azide substitution, with careful control of reaction conditions to preserve sensitive functional groups and optimize yield.

Chemical Reactions Analysis

Types of Reactions

4-Azido-3,5-dimethylbenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Sodium azide (NaN₃), trimethylsilyl azide (TMSN₃), copper (II) triflate (Cu(OTf)₂).

    Cycloaddition: Alkynes, copper catalysts.

    Reduction: Triphenylphosphine (PPh₃), hydrogen gas (H₂).

Major Products

Scientific Research Applications

4-Azido-3,5-dimethylbenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Azido-3,5-dimethylbenzonitrile primarily involves its azido group. The azido group can undergo cycloaddition reactions, forming stable triazole rings. This reactivity is exploited in click chemistry, where the azido group reacts with alkynes to form triazoles, facilitating the conjugation of various molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural and functional differences between 4-azido-3,5-dimethylbenzonitrile and related compounds:

Compound Substituents Key Functional Groups Applications/Reactivity Notes Reference
This compound 3,5-dimethyl; 4-azido; CN Azido, nitrile, methyl High energy density; potential primary explosive precursor
4-Azido-3,5-dinitropyrazole (AzDNP) 3,5-dinitro; 4-azido Azido, nitro Primary explosive; sensitive (IS = 2.5 J); D$_v$ = 8734–8961 m/s
4-Cyanobenzaldehyde derivatives (e.g., 11b) 4-cyano; benzylidene Nitrile, carbonyl Pharmaceutical intermediates; cyclization reactions
3-(Aminomethyl)benzonitrile 3-aminomethyl; CN Nitrile, amine Organic synthesis; ligand in coordination chemistry

Thermal and Chemical Stability

  • Azido Group Impact: The azido group in this compound likely reduces thermal stability compared to non-azido analogs (e.g., 4-amino-3-methylbenzonitrile). For instance, 4-azido-3,5-dinitropyrazole derivatives decompose below 150°C, whereas amino-substituted benzonitriles exhibit higher thermal resilience .
  • Methyl vs. Nitro Groups : Methyl substituents (as in this compound) enhance steric stability but lower explosive performance compared to nitro groups in AzDNP, which contribute to higher detonation velocities (D$_v$ > 8500 m/s) .

Energetic and Physicochemical Properties

Comparative data for select compounds:

Property This compound (Inferred) 4-Azido-3,5-dinitropyrazole (AzDNP) 4-Cyanobenzaldehyde Derivative (11b)
Detonation Velocity (D$_v$) Moderate (est. <6000 m/s) 8734–8961 m/s Not applicable
Thermal Decomposition (T$_d$) ~150°C (estimated) 173°C (ammonium salt 7) Stable up to 215°C (mp)
Sensitivity (IS) Likely sensitive (needs testing) 2.5–14 J Not reported
Molecular Formula C$9$H$7$N$_4$ C$3$HN$7$O$_4$ (AzDNP) C${22}$H${17}$N$3$O$3$S

Q & A

Q. What are the common synthetic routes for preparing 4-Azido-3,5-dimethylbenzonitrile, and what critical parameters influence reaction efficiency?

The synthesis typically involves nucleophilic substitution of a halogenated precursor (e.g., 4-chloro-3,5-dimethylbenzonitrile) with sodium azide (NaN₃) in polar aprotic solvents like dimethylformamide (DMF). Critical parameters include:

  • Solvent polarity : DMF enhances azide ion nucleophilicity.
  • Temperature : Reflux conditions (~80–100°C) optimize reaction rates.
  • Reaction time : Extended durations (4–6 hours) ensure complete substitution . Side products, such as hydrolysis byproducts, can be minimized by controlling moisture levels.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how are data interpreted?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm the azide group’s presence (no proton signal for N₃) and methyl group integration.
  • IR spectroscopy : A strong absorption band ~2100 cm⁻¹ confirms the azide stretch.
  • HRMS : Exact mass analysis validates molecular weight (C₉H₈N₄).
  • HPLC/UPLC : Purity assessment (>95%) using reverse-phase columns (e.g., C18) with UV detection at 254 nm .

Q. What safety precautions are essential when handling this compound due to its azide functional group?

  • Explosivity risk : Avoid mechanical shock, heat, or friction.
  • Toxicity : Use fume hoods and PPE (gloves, goggles) to prevent inhalation or skin contact.
  • Decomposition : Store at 2–8°C in inert atmospheres; monitor for HN₃ gas release .

Advanced Research Questions

Q. How does the steric and electronic influence of the 3,5-dimethyl groups affect the reactivity of this compound in Huisgen cycloaddition reactions?

The electron-donating methyl groups increase electron density on the benzene ring, potentially stabilizing transition states in click reactions. However, steric hindrance from the 3,5-dimethyl substituents may reduce reaction rates with bulky alkynes. Kinetic studies using variable-temperature NMR can quantify these effects .

Q. What discrepancies exist in reported fluorescence quantum yields of this compound derivatives, and how can solvent polarity resolve these contradictions?

Conflicting quantum yield values may arise from solvent-dependent twisted intramolecular charge transfer (TICT) states. For example, nonpolar solvents (e.g., hexane) suppress TICT formation, enhancing fluorescence, while polar solvents (e.g., acetonitrile) promote non-radiative decay. Time-resolved fluorescence spectroscopy can differentiate these pathways .

Q. What computational strategies (e.g., DFT, molecular docking) are employed to predict the bioactivity of triazole derivatives synthesized from this compound?

  • DFT calculations : Model electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity in click chemistry.
  • Molecular docking : Simulate binding affinities of triazole products with target enzymes (e.g., antifungal CYP51). Validation via in vitro assays is critical .

Q. How do competing reaction pathways in the Staudinger reaction of this compound with triphenylphosphine impact product distribution, and what analytical methods monitor this?

Competing hydrolysis of the intermediate iminophosphorane can yield undesired amines. Reaction monitoring via:

  • LC-MS : Track iminophosphorane intermediates (m/z ~400–500).
  • ³¹P NMR : Identify phosphine oxide byproducts .

Q. What mechanistic insights have time-resolved spectroscopy provided into the photodegradation pathways of this compound under UV exposure?

Ultrafast transient absorption spectroscopy reveals:

  • N₂ elimination : Formation of nitrene intermediates within picoseconds.
  • Solvent trapping : Nitrenes react with protic solvents (e.g., H₂O) to form amides.
  • Triplet-state dynamics : Intersystem crossing rates depend on methyl group substitution .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.